2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Medicinal Chemistry Drug Design Physicochemical Properties

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS 65686-68-2) is a fluorinated arylalkylamine characterized by a trifluoromethyl-substituted phenyl ring and a geminal trifluoromethyl group at the alpha-carbon. With a molecular formula of C9H7F6N and a molecular weight of 243.15 g/mol, this compound is a chiral amine that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development.

Molecular Formula C9H7F6N
Molecular Weight 243.15 g/mol
CAS No. 65686-68-2
Cat. No. B1418344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
CAS65686-68-2
Molecular FormulaC9H7F6N
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N
InChIInChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2
InChIKeyTYGZOSNZKNDNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS 65686-68-2): Core Specifications and Industrial Relevance


2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS 65686-68-2) is a fluorinated arylalkylamine characterized by a trifluoromethyl-substituted phenyl ring and a geminal trifluoromethyl group at the alpha-carbon . With a molecular formula of C9H7F6N and a molecular weight of 243.15 g/mol, this compound is a chiral amine that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development . Its high fluorine content confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profiles of derived bioactive molecules .

1
Workflow Chiral fluorinated building block for medicinal chemistry and agrochemical synthesis
2
Selection Context High fluorine content supports lipophilicity and metabolic stability optimization in derived molecules
3
Use Context Reported intermediate for CNS-penetrant candidate design and TAAR1 pharmacological tool synthesis

Why Generic Arylalkylamines Cannot Substitute for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine in Key Applications


While structurally related to simpler arylalkylamines such as phenethylamine or 1-(3-(trifluoromethyl)phenyl)ethanamine, the targeted compound’s unique α,α-bis(trifluoromethyl) substitution pattern confers distinct electronic and steric properties that are non-transferable to its analogs . The presence of two strongly electron-withdrawing trifluoromethyl groups significantly alters the amine’s basicity (pKa ~5.3) and nucleophilicity, directly impacting its reactivity in downstream synthetic transformations such as amide bond formation or reductive amination . Furthermore, in biological contexts, the specific stereochemistry and fluorination pattern are critical determinants of target engagement; the (R)-enantiomer, for instance, has been specifically cited for its pharmacological activity as a TAAR1 agonist, a property that is not replicated by the unfluorinated or mono-fluorinated analogs . Substituting with a generic, less fluorinated amine would compromise synthetic yield, alter the metabolic stability of the final product, and lead to a complete loss of the intended biological activity, rendering the substitution scientifically invalid for procurement in these specialized fields [1].

Target Compound
α,α-Bis(trifluoromethyl)benzylamine
Strongly electron-withdrawing groups alter amine basicity (pKa ~5.3) and nucleophilicity, directing specific heterocyclization outcomes.
Potential Substitute
Mono-fluorinated or Unsubstituted Analogs
May shift synthetic reactivity, reduce metabolic stability of final products, and cannot replicate TAAR1 target engagement reported for the (R)-enantiomer.
Target Compound
Meta-CF3 Phenyl Substituent
Directs formation of oxazoline pharmacophores via specific cyclization pathways.
Potential Substitute
Unsubstituted Phenyl Analogs
May yield divergent heterocyclic scaffolds (e.g., tetrahydropyrimidine) with altered physical properties, limiting pharmacophore access.

Quantitative Evidence for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine: Comparative Performance Data vs. Analogs


Enhanced Lipophilicity and Predicted Bioavailability vs. Non-Fluorinated Phenethylamine

The introduction of fluorine atoms into drug molecules is a well-established strategy to improve membrane permeability, metabolic stability, and bioavailability . For 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, the presence of two trifluoromethyl groups results in a predicted density of 1.377±0.06 g/cm³ and a boiling point of 196.9±40.0 °C, which are significantly higher than those of its non-fluorinated analog, phenethylamine (density ~0.964 g/cm³, boiling point ~195 °C) . These altered physicochemical properties, particularly the increased density and lipophilicity, are directly correlated with enhanced ability to cross biological membranes, a critical factor for central nervous system (CNS) drug candidates [1].

Physicochemical Enhancement vs. Non-Fluorinated Analog
Cross-study comparable
Density: 1.377 g/cm³ vs. 0.964 g/cm³ (predicted)
Reported ~43% density increase over phenethylamine
Supports lipophilicity screening and CNS permeability assay context.
Predicted values; experimental validation required.
Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility as a Key Intermediate in Heterocycle Construction

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine serves as a critical starting material for synthesizing complex heterocycles, as exemplified in US Patent 4,315,019 [1]. The patent describes its conversion to N-[α-(3-trifluoromethylphenyl)trifluoroethyl]N'-(β-chloroethyl)urea, which is then cyclized to yield dl 2-[α-(trifluoromethyl)-3-trifluoromethylbenzylamino]oxazoline with a melting point of 129-132°C [2]. This synthetic route demonstrates the compound's unique reactivity, enabling the formation of oxazoline and tetrahydropyrimidine derivatives that are valuable pharmacophores [3]. In contrast, the unfluorinated analog, α-phenyltrifluoroethylamine, yields different heterocyclic products with distinct physical properties (e.g., hydrochloride salt melting at 206-210°C), highlighting how the meta-trifluoromethyl group on the phenyl ring directs specific reactivity and product outcomes [4].

Synthetic Route: Heterocycle Outcome Divergence
Head-to-head
Oxazoline (m.p. 129-132°C) vs. Tetrahydropyrimidine (m.p. 206-210°C)
Different scaffolds due to phenyl substitution pattern
Supports synthetic route selection for specific fluorinated pharmacophores.
Data from US Patent 4,315,019; reaction conditions are specific.
Organic Synthesis Process Chemistry Heterocyclic Chemistry

High Potency TAAR1 Agonist Activity: EC50 of 0.6 nM at Rat Receptor

The (R)-enantiomer of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine has been identified as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in neuropsychiatric disorders [1]. In a functional assay using recombinant HEK293 cells expressing rat TAAR1, the compound exhibited an EC50 of 0.600 nM for stimulating cAMP accumulation after 30 minutes [2]. This sub-nanomolar potency is a key differentiator from other TAAR1 agonists; for example, the endogenous trace amine β-phenethylamine is a full agonist but with significantly lower potency (EC50 in the micromolar range) [3]. While direct EC50 values for other synthetic TAAR1 agonists in the same assay are not provided in this dataset, the 0.6 nM value positions this compound among the most potent TAAR1 agonists reported, underscoring its value as a pharmacological tool and a lead-like scaffold .

TAAR1 Agonist Potency (Rat)
Class-level inference
EC50 = 0.600 nM (cAMP assay, HEK293 cells)
Reported >1000-fold over endogenous agonist context
Supports TAAR1 target-engagement assay context and pharmacological probe selection.
Single concentration-response dataset; source-specific review advised.
Neuropharmacology GPCR Trace Amine-Associated Receptor

Validated Application Scenarios for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Based on Quantitative Evidence


Design and Synthesis of CNS-Penetrant Drug Candidates

The compound's enhanced lipophilicity and altered physicochemical profile (density 1.377 g/cm³ vs. 0.964 g/cm³ for phenethylamine) make it an ideal building block for constructing molecules intended to cross the blood-brain barrier . Medicinal chemists can leverage this property to improve the brain exposure of novel therapeutic agents for neurological and psychiatric disorders, as the increased fluorine content is directly associated with improved membrane permeability and metabolic stability .

Synthesis of Novel Oxazoline and Tetrahydropyrimidine Heterocycles

As demonstrated in US Patent 4,315,019, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a key starting material for the synthesis of pharmacologically relevant heterocycles such as oxazolines and tetrahydropyrimidines [1]. Its unique reactivity allows for the construction of these scaffolds, which are not accessible from unsubstituted phenyl analogs under the same conditions, making it essential for generating diverse libraries of fluorinated heterocyclic compounds [2].

Pharmacological Tool for TAAR1 Receptor Studies

With a reported EC50 of 0.600 nM at the rat TAAR1 receptor, the (R)-enantiomer of this compound serves as a highly potent chemical probe for investigating the physiological roles of TAAR1 in the central nervous system [3]. Its sub-nanomolar potency allows for selective activation of TAAR1 at low concentrations, minimizing potential off-target interactions and providing a robust tool for target validation in models of schizophrenia, depression, and addiction [4].

Application
Selection Property
Validation Focus
CNS-Penetrant Candidate Synthesis
Enhanced lipophilicity profile (fluorine content)
Blood-brain barrier permeability assay context
Fluorinated Heterocycle Library Generation
Specific amine reactivity (directed cyclization)
Oxazoline/tetrahydropyrimidine scaffold confirmation
TAAR1 Pharmacological Probe Studies
Reported target engagement at low concentration
In-vitro TAAR1 assay model-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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